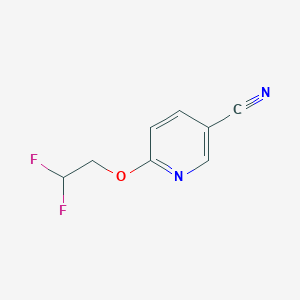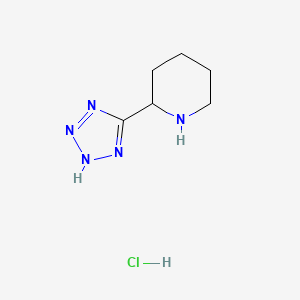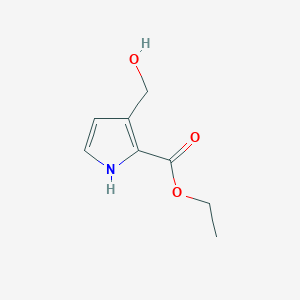
3-Chloro-4-vinylpyridine
描述
Synthesis Analysis
Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-vinylpyridine is C7H6ClN . It has an average mass of 139.582 Da and a monoisotopic mass of 139.018875 Da .Chemical Reactions Analysis
Polyvinylpyridine (PVPy) can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-vinylpyridine is 139.58 g/mol. More detailed physical and chemical properties may be found in specific databases or scientific literature.科学研究应用
Membrane Technology
3-Chloro-4-vinylpyridine derivatives, such as poly(4-vinylpyridine), have been utilized in membrane technology. Membranes consisting of poly(4-vinylpyridine) demonstrate significant changes in permeability over a narrow pH range, acting as a pH valve. This behavior has implications for controlled substance release and filtration systems (Mika & Childs, 1999).
Catalysis
Poly(4-vinylpyridine) derivatives are efficient catalysts in various chemical reactions, including N-Boc protection of amines and acetalization of carbonyl compounds. Their reusability and efficiency make them valuable in organic synthesis (Shirini, Khaligh, & Jolodar, 2013), (Yoshida, Hashimoto, & Kawabata, 1981).
Photodimerization
The reaction of 4-vinylpyridine derivatives with silver compounds supports stereospecific and quantitative photodimerization of terminal olefins, a process significant for the development of photo-reactive materials (Georgiev, Bučar, & MacGillivray, 2010).
Environmental Applications
Derivatives of 3-Chloro-4-vinylpyridine, like crosslinked poly(4-vinylpyridines), are used for the removal of hazardous materials, such as hexavalent chromium from aqueous solutions, showcasing their potential in environmental remediation (Neagu & Mikhalovsky, 2010).
Electronic and NMR Studies
Studies on the electronic structures and NMR spectra of oligo(4-vinylpyridine) have revealed its potential in the field of conductive materials. The properties of these oligomers change with chain lengths and protonation, suggesting applications in electronics and materials science (Zhao, Zhou, Hu, & Teng, 2009).
安全和危害
When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
3-chloro-4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUTUYDMZQPKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-vinylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
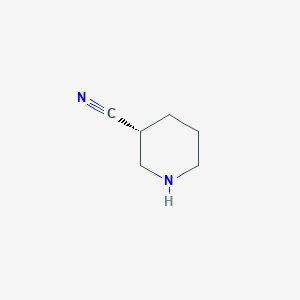
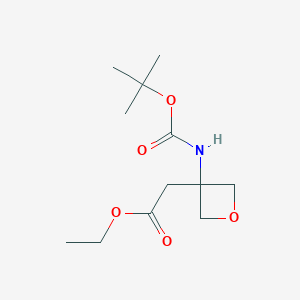
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)
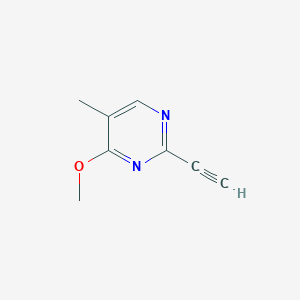

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
